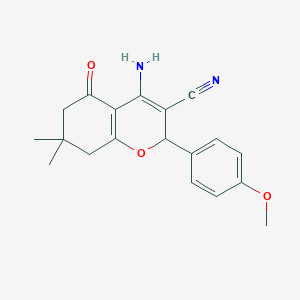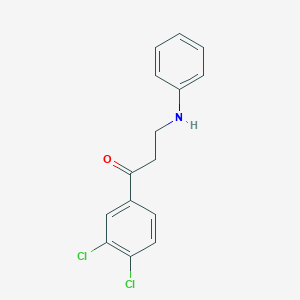![molecular formula C20H22N2O2 B259109 4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE](/img/structure/B259109.png)
4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE is a complex organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol. This compound features a bicyclo[2.2.1]heptane core, which is a common structural motif in organic chemistry, often associated with rigidity and stability. The presence of the quinoline moiety adds to its potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the quinoline moiety: This step often involves the use of quinoline derivatives, which can be coupled to the bicyclo[2.2.1]heptane core through various coupling reactions.
Functional group modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to the presence of the quinoline moiety, it is investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials, particularly in the fields of polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. The bicyclo[2.2.1]heptane core provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
4,7,7-trimethyl-3-oxo-N-pyridin-4-ylbicyclo[2.2.1]heptane-1-carboxamide: This compound features a pyridine moiety instead of quinoline, which may result in different biological activities and chemical reactivity.
Bicyclo[2.2.1]heptane, 2-ethylidene-1,7,7-trimethyl-, (E)-: This compound has a similar bicyclo[2.2.1]heptane core but lacks the quinoline moiety, making it less complex and potentially less biologically active.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-18(2)19(3)9-10-20(18,12-15(19)23)17(24)22-14-8-4-6-13-7-5-11-21-16(13)14/h4-8,11H,9-10,12H2,1-3H3,(H,22,24) |
InChI Key |
VJMCVXHADRXLPU-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(2-furyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
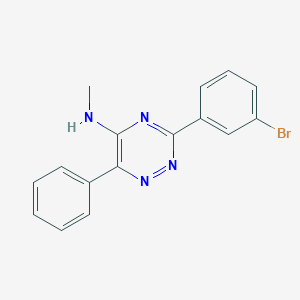
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
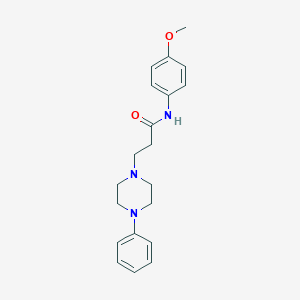
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
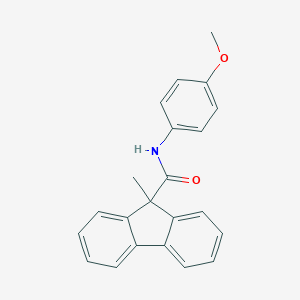
![N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)
